5,6-Dichloro-N-(pyridin-2-YL)pyridine-3-carboxamide
Description
Structure
3D Structure
Properties
IUPAC Name |
5,6-dichloro-N-pyridin-2-ylpyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7Cl2N3O/c12-8-5-7(6-15-10(8)13)11(17)16-9-3-1-2-4-14-9/h1-6H,(H,14,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRPHPZIGAOYCED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NC(=O)C2=CC(=C(N=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dichloro-N-(pyridin-2-YL)pyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes the chlorination of pyridine derivatives followed by amide formation. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the subsequent amide formation can be achieved using reagents like pyridine-2-amine under controlled temperatures and solvent conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes followed by amide coupling reactions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction parameters such as temperature, pressure, and reagent concentration is crucial for achieving high purity and yield in industrial settings .
Chemical Reactions Analysis
Hydrolysis of the Amide Bond
The carboxamide group undergoes hydrolysis under acidic or basic conditions to yield 5,6-dichloropyridine-3-carboxylic acid and pyridin-2-amine. This reaction is critical for derivatization or degradation studies:
| Conditions | Reagents | Products | Yield | Reference |
|---|---|---|---|---|
| Acidic hydrolysis | HCl (6 M), reflux, 6 h | 5,6-Dichloropyridine-3-carboxylic acid | 85% | |
| Basic hydrolysis | NaOH (2 M), 80°C, 4 h | Pyridin-2-amine + Carboxylic acid | 78% |
The reaction proceeds via nucleophilic attack on the carbonyl carbon, with the amide bond cleavage rate influenced by steric and electronic effects of the pyridine substituents.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient pyridine ring facilitates displacement of chlorine atoms at positions 5 or 6 by nucleophiles. This reactivity is exploited to introduce heterocyclic or alkylamino groups:
| Nucleophile | Conditions | Product | Selectivity | Reference |
|---|---|---|---|---|
| Morpholine | EtOH, 90°C, 12 h | 5-Morpholino-N-(pyridin-2-yl)pyridine-3-carboxamide | C6 > C5 | |
| Piperazine | DMF, K2CO3, 100°C, 8 h | 6-Piperazinyl derivative | C5 > C6 |
Mechanistic Insight :
-
Chlorine at C6 is more reactive due to stronger electron withdrawal by the adjacent carboxamide group .
-
Steric hindrance from the pyridin-2-yl substituent directs substitution to less hindered positions .
Reduction Reactions
Selective reduction of the amide group or pyridine ring has been explored:
Reduction of the amide is challenging due to competing side reactions, necessitating controlled conditions.
Electrophilic Substitution
The electron-deficient pyridine ring resists traditional electrophilic substitution but undergoes halogenation under radical-initiated conditions:
| Reaction | Conditions | Product | Notes | Reference |
|---|---|---|---|---|
| Bromination | NBS, AIBN, CCl4, 80°C | 5,6-Dichloro-4-bromo derivative | Position 4 favored |
Radical bromination at C4 occurs due to stabilization by adjacent chlorine atoms and the carboxamide group.
Coordination Chemistry
The pyridinyl nitrogen and amide oxygen act as ligands in metal complexes, impacting catalytic or biological activity:
| Metal Salt | Solvent | Complex Structure | Application | Reference |
|---|---|---|---|---|
| CuCl2 | MeOH/EtOAc | Octahedral Cu(II) complex | Antimicrobial studies | |
| Pd(OAc)2 | DMF, 120°C | Square-planar Pd(II) complex | Cross-coupling |
Stoichiometry and geometry depend on reaction pH and metal ion size .
Schiff Base Formation
Reaction with aldehydes or ketones forms imine derivatives, though limited by steric hindrance:
| Carbonyl Compound | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Benzaldehyde | EtOH, Δ, 6 h | N-(Pyridin-2-yl)-Schiff base | 45% |
The reaction requires anhydrous conditions to avoid competing hydrolysis .
Scientific Research Applications
Pharmaceutical Applications
Anti-inflammatory and Anticancer Properties
Research indicates that 5,6-Dichloro-N-(pyridin-2-YL)pyridine-3-carboxamide exhibits promising anti-inflammatory and anticancer activities. In vitro studies have shown that it can inhibit pro-inflammatory cytokines such as Interleukin-1 beta (IL-1β), suggesting its role as an anti-inflammatory agent. Furthermore, its ability to modulate cellular signaling pathways associated with cancer progression positions it as a candidate for drug development targeting inflammatory diseases and certain cancers .
Neurokinin-1 Receptor Antagonism
This compound is also being investigated for its potential as a Neurokinin-1 (NK-1) receptor antagonist. The modulation of NK-1 receptors is relevant in treating conditions such as migraines, asthma, and inflammatory bowel disease. The interactions of substance P with NK-1 receptors are known to be involved in various inflammatory conditions, making this compound a valuable tool in therapeutic applications .
Biological Mechanisms
The biological mechanisms underlying the effects of this compound are complex and involve interactions with specific cellular pathways:
- Cytokine Modulation : By inhibiting IL-1β production, this compound potentially reduces inflammation and related symptoms.
- Cancer Pathway Interference : It may disrupt signaling pathways that promote tumor growth and proliferation .
Case Studies and Research Findings
Several studies have documented the efficacy of this compound in various applications:
| Study | Application | Findings |
|---|---|---|
| Anti-inflammatory | Inhibition of IL-1β in vitro | |
| Cancer therapy | Modulation of cancer signaling pathways | |
| NK-1 antagonism | Potential for treating migraines and inflammatory diseases |
These studies collectively highlight the compound's versatility and potential impact on health sciences.
Mechanism of Action
The mechanism of action of 5,6-Dichloro-N-(pyridin-2-YL)pyridine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The pathways involved can include signal transduction pathways, where the compound alters the signaling cascade, leading to a biological response .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Molecular Comparisons
Table 1: Key Structural Analogs and Their Properties
Substituent Impact Analysis
(a) Halogen Substitution
- The target compound’s 5,6-dichloro configuration is shared with analogs like 5,6-dichloro-N-(4-chlorophenyl)pyridine-3-carboxamide . Chlorine atoms enhance electronegativity and binding affinity in biological targets (e.g., kinase ATP-binding pockets).
(b) Carboxamide Nitrogen Modifications
- Replacing the pyridin-2-yl group with a 4-chlorophenyl (301.55 g/mol ) or thiazolyl-difluorophenyl (398.21 g/mol ) alters electronic and steric profiles. Thiazole-containing analogs are often explored for antimicrobial or anticancer activity due to heterocyclic diversity.
(c) Functional Group Additions
Biological Activity
5,6-Dichloro-N-(pyridin-2-YL)pyridine-3-carboxamide is a pyridine derivative that has garnered attention for its potential biological activities, particularly as an enzyme inhibitor and receptor modulator. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and comparative analysis with similar compounds.
Chemical Structure and Properties
The compound is characterized by the presence of two chlorine atoms at the 5th and 6th positions of the pyridine ring, along with a carboxamide group at the 3rd position and a pyridin-2-yl substituent. Its molecular formula is with a molecular weight of approximately 268.1 g/mol .
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The compound can inhibit enzyme activity by binding to active or allosteric sites, which affects various signaling pathways. For instance, it has shown potential as an inhibitor in cancer-related pathways by modulating kinase activities .
Enzyme Inhibition
Research indicates that this compound has been investigated for its ability to inhibit various enzymes. Notably, it has been evaluated for its potential as a selective inhibitor in cancer therapies, particularly targeting checkpoint kinases (CHK1) involved in cell cycle regulation .
Anticancer Activity
Studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines. For example:
- MCF-7 (Breast Cancer) : The compound showed IC50 values indicating significant growth inhibition compared to standard chemotherapy agents .
- MDA-MB-231 (Triple-Negative Breast Cancer) : Similar inhibitory effects were observed, suggesting its potential as a lead compound in breast cancer treatment .
Anti-inflammatory Properties
The compound has also been explored for anti-inflammatory properties, potentially acting through pathways that modulate inflammatory cytokines. This makes it a candidate for further research in treating inflammatory diseases .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5,6-Dichloro-N-methyl-N-(pyridin-2-yl)pyridine-3-carboxamide | Methyl substitution at the nitrogen | Moderate enzyme inhibition |
| 2,6-Dichloropyridine | Chlorine substitutions on different positions | Antimicrobial activity |
| N,N′-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide | Multiple pyridine rings | Anticancer activity |
The unique substitution pattern of this compound contributes to its distinct biological properties compared to these similar compounds .
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
- CHK1 Inhibition Study : A study evaluated the compound's ability to selectively inhibit CHK1 over CHK2 and CDK1. It demonstrated high selectivity and stability in cellular assays, making it a promising candidate for further development in cancer therapeutics .
- Antimicrobial Activity : Preliminary studies indicated that the compound exhibited significant antimicrobial properties against various pathogens, suggesting its potential use in developing new antibiotics .
- Metabolic Stability : Investigations into the metabolic stability of the compound revealed favorable pharmacokinetic properties, which are crucial for oral bioavailability in therapeutic applications .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing 5,6-Dichloro-N-(pyridin-2-yl)pyridine-3-carboxamide, and what reaction conditions are critical for high yield?
- Methodology : Synthesis typically involves sequential chlorination of pyridine precursors followed by amide coupling. For example, chlorination of pyridine-3-carboxylic acid derivatives using POCl₃ or PCl₅ under reflux conditions introduces the dichloro substituents. Subsequent coupling with 2-aminopyridine via carbodiimide-mediated (e.g., EDC/HOBt) or Schlenk techniques forms the amide bond. Critical parameters include temperature control (60–80°C for chlorination, 0–25°C for coupling) and anhydrous conditions to minimize hydrolysis .
- Validation : Monitor reaction progress via TLC or HPLC, and confirm purity (>95%) using reversed-phase chromatography.
Q. Which spectroscopic and analytical techniques are essential for characterizing this compound, and how do they confirm structural integrity?
- Techniques :
- ¹H/¹³C NMR : Verify substitution patterns (e.g., pyridine ring protons at δ 7.5–9.0 ppm, amide NH at δ 8.2–8.5 ppm).
- IR Spectroscopy : Confirm amide C=O stretch (~1650–1680 cm⁻¹) and pyridine ring vibrations (~1600 cm⁻¹).
- Mass Spectrometry (HRMS) : Validate molecular ion ([M+H]⁺) and isotopic patterns consistent with Cl substituents.
Advanced Research Questions
Q. How can researchers optimize the synthesis of this compound to address low yields or impurity formation?
- Strategies :
- Catalyst Screening : Test alternative coupling agents (e.g., HATU vs. DCC) to improve amidation efficiency.
- Solvent Optimization : Replace polar aprotic solvents (DMF, DMSO) with dichloromethane or THF to reduce side reactions.
- Purification : Use preparative HPLC with C18 columns and gradient elution (water/acetonitrile + 0.1% TFA) to isolate high-purity fractions.
Q. What strategies are recommended for resolving contradictions in experimental data, such as unexpected spectroscopic results or biological activity discrepancies?
- Approach :
- Replication : Repeat synthesis and characterization under standardized conditions to rule out batch variability.
- Computational Validation : Use density functional theory (DFT) to predict NMR/IR spectra and compare with observed data.
- Biological Assay Controls : Include positive/negative controls (e.g., known kinase inhibitors) to validate activity screens.
- Example : Discrepancies in IC₅₀ values may arise from assay-specific factors (e.g., buffer pH, cell line variability); orthogonal assays (e.g., SPR vs. fluorescence) can clarify results .
Q. How can computational chemistry be integrated into the experimental design for modifying the compound's structure to enhance desired properties?
- Workflow :
- Reactivity Prediction : Use quantum mechanics (QM) to model chlorination regioselectivity and identify reactive sites.
- Docking Studies : Screen derivatives against target proteins (e.g., kinases) via molecular docking (AutoDock Vina) to prioritize synthetic targets.
- ADMET Profiling : Predict pharmacokinetic properties (e.g., logP, CYP450 interactions) using tools like SwissADME.
- Case Study : ICReDD’s reaction path search methods reduced optimization time by 40% for analogous pyridine derivatives .
Q. What methodologies are employed to investigate the structure-activity relationships (SAR) of this compound in biological systems?
- SAR Framework :
- Analog Synthesis : Prepare derivatives with systematic substitutions (e.g., replacing Cl with F, modifying the pyridin-2-yl group).
- Biological Profiling : Test analogs in target-specific assays (e.g., enzyme inhibition, cell viability) to correlate structural changes with activity.
- Crystallography : Resolve co-crystal structures with target proteins (e.g., kinase domains) to identify binding motifs.
- Example : Pyrazolo[3,4-b]pyridine analogs showed enhanced kinase inhibition (IC₅₀ < 100 nM) via hydrophobic interactions with ATP-binding pockets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
